

2-(2-benzyloxyethoxy)ethyl chloride CAS number

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(2-Benzyloxyethoxy)ethyl chloride

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Technical Guide: Benzyl 2-Chloroethyl Ether

CAS Number: 17229-17-3

Synonyms: 2-(Benzyloxy)ethyl Chloride, (2-Chloroethoxymethyl)benzene

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of Benzyl 2-chloroethyl ether, a versatile bifunctional reagent crucial in various domains of chemical synthesis, from catalysis to medicinal chemistry. This document consolidates key data on its physicochemical properties, synthesis protocols, significant applications, and safety information, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

Benzyl 2-chloroethyl ether is a colorless to pale yellow liquid. Its key physical and chemical characteristics are summarized in the table below, compiled from various chemical suppliers and databases.^{[1][2][3]}

Property	Value	Reference
CAS Number	17229-17-3	[3]
Molecular Formula	C ₉ H ₁₁ ClO	[3]
Molecular Weight	170.64 g/mol	[3]
Appearance	Colorless to very light yellow transparent liquid	[1]
Boiling Point	232.7 °C at 760 mmHg	[1]
Density	1.11 g/mL at 25 °C	[1]
Refractive Index (n _{20/D})	1.512	
Purity	Typically >98.0% (GC)	

Synthesis of Benzyl 2-Chloroethyl Ether

The synthesis of Benzyl 2-chloroethyl ether can be achieved through several established organic chemistry methodologies. The most common routes are the Williamson ether synthesis and solvolysis reactions.[1][2]

Williamson Ether Synthesis

This classical method involves the reaction of an alkoxide with a primary alkyl halide.[4][5][6][7][8] For the synthesis of Benzyl 2-chloroethyl ether, this can be approached in two ways:

- Route A: Reaction of benzyl alkoxide with a 2-chloroethyl halide.
- Route B: Reaction of 2-chloroethanol alkoxide with a benzyl halide.

Route B is generally preferred to minimize side reactions.

Experimental Protocol: Williamson Ether Synthesis (Illustrative)

- Alkoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal in an excess of 2-chloroethanol under an inert

atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be cooled as needed.

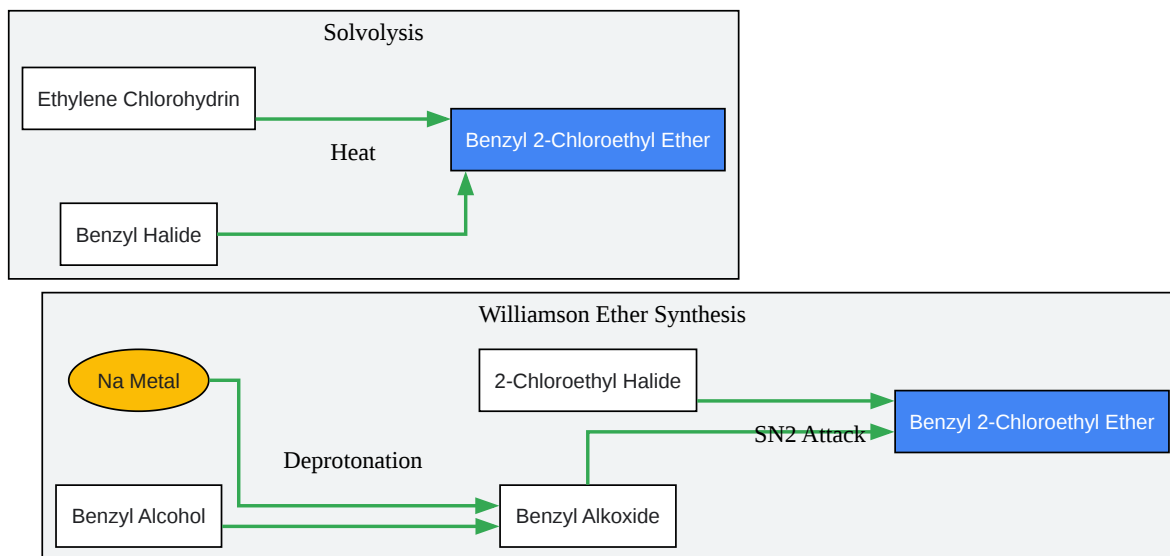
- **Ether Formation:** Once the sodium has completely reacted to form the sodium 2-chloroethoxide, add benzyl chloride dropwise to the stirred solution.
- **Reaction Monitoring:** The reaction mixture is typically heated to reflux to ensure completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, the mixture is cooled to room temperature. Excess alcohol is removed under reduced pressure. The residue is then partitioned between water and a suitable organic solvent (e.g., diethyl ether or dichloromethane).
- **Purification:** The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by vacuum distillation to yield pure Benzyl 2-chloroethyl ether.

Solvolysis Reaction

This method involves the reaction of a benzyl halide with ethylene chlorohydrin, often under thermal conditions.^{[9][10]}

Experimental Protocol: Solvolysis Reaction (Illustrative)

- **Reaction Setup:** A mixture of benzyl chloride and an excess of ethylene chlorohydrin is placed in a round-bottom flask fitted with a reflux condenser.
- **Reaction Conditions:** The mixture is heated under reflux for an extended period. The reaction progress can be monitored by analyzing aliquots by GC or TLC.
- **Work-up and Purification:** Upon completion, the excess ethylene chlorohydrin is removed by distillation. The residue is then purified by vacuum distillation to afford Benzyl 2-chloroethyl ether.



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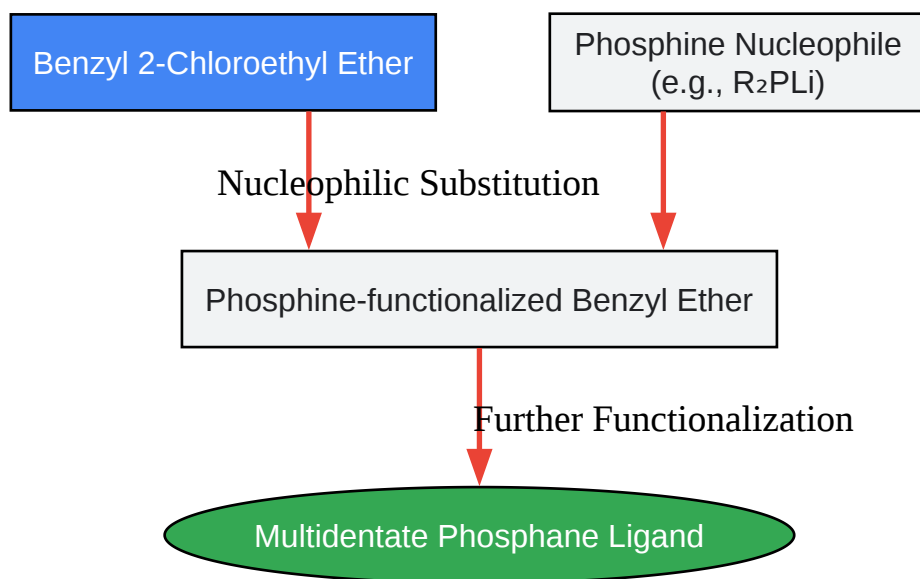
Synthesis Routes to Benzyl 2-Chloroethyl Ether

Applications in Chemical Synthesis

The dual reactivity of Benzyl 2-chloroethyl ether, stemming from the reactive chloroethyl group and the benzyl ether moiety, makes it a valuable intermediate in several areas of organic synthesis.^[2]

Synthesis of Phosphane Ligands

Benzyl 2-chloroethyl ether is a key precursor for the synthesis of novel phosphane ligands, which are crucial in transition metal catalysis.^[11] These ligands can be used to create highly active catalytic systems for reactions such as asymmetric hydrogenation and cross-coupling. The chloroethyl group allows for facile reaction with phosphide nucleophiles to introduce the desired phosphine functionality.



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Workflow for Phosphane Ligand Synthesis

Precursor in Medicinal Chemistry

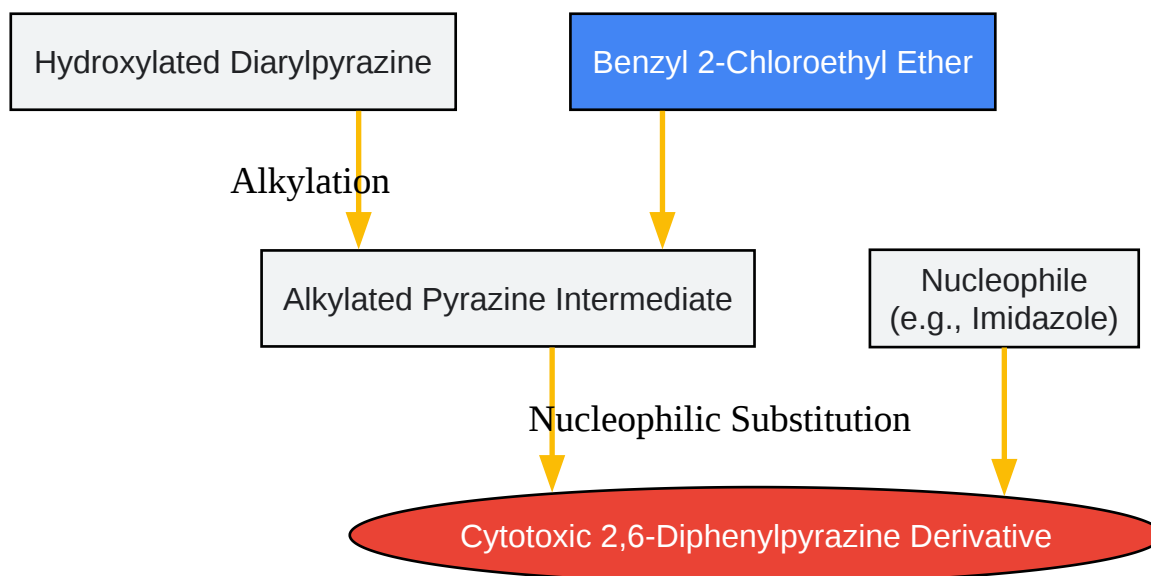
Benzyl 2-chloroethyl ether serves as a building block in the synthesis of biologically active molecules, including potential anticancer agents.^[2] Its utility is particularly noted in the formation of 2,6-diphenylpyrazine derivatives, which have shown cytotoxic properties.^[6]

Experimental Protocol: Synthesis of a 2,6-Diphenylpyrazine Derivative (Illustrative)

The synthesis of cytotoxic 2,6-diphenylpyrazine derivatives often involves a multi-step sequence where Benzyl 2-chloroethyl ether is used to introduce a flexible, hydrophilic side chain.

- **Suzuki Coupling:** 2,6-Dichloropyrazine is reacted with an appropriate arylboronic acid (e.g., 4-methoxyphenylboronic acid) in the presence of a palladium(0) catalyst to form the diarylpyrazine core.
- **Deprotection:** If protecting groups are used on the aryl moieties (e.g., methoxy groups), they are cleaved to reveal hydroxyl groups.
- **Alkylation:** The hydroxylated diarylpyrazine is then alkylated with Benzyl 2-chloroethyl ether in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF).

- Further Modification: The terminal chloride of the introduced side chain can be displaced by various nucleophiles (e.g., amines, imidazoles) to generate a library of derivatives for biological screening.[1]



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Synthesis of Cytotoxic Pyrazine Derivatives

Biological Activity of Derivatives

While Benzyl 2-chloroethyl ether itself is not typically investigated for direct biological activity, its derivatives have been the subject of study. For instance, certain 2,6-diphenylpyrazine derivatives synthesized using this precursor have demonstrated cytotoxicity against various cancer cell lines. Interestingly, for some of these compounds, their DNA binding affinity does not correlate with their cytotoxic effects, suggesting alternative mechanisms of action may be at play.[1] Further structure-activity relationship (SAR) studies on benzyl ether derivatives have shown that modifications to the benzyl ring can significantly impact their biological activity, such as their agonistic effects on sphingosine-1-phosphate receptors.[3]

Safety and Handling

Benzyl 2-chloroethyl ether is a chemical that requires careful handling in a laboratory setting.

- Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[3]
- Precautions: Work in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible substances such as strong oxidizing agents.[1]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

Benzyl 2-chloroethyl ether (CAS 17229-17-3) is a valuable and versatile chemical intermediate with significant applications in the synthesis of advanced materials and biologically active molecules. Its utility in constructing complex phosphane ligands for catalysis and in the derivatization of potential therapeutic agents underscores its importance in modern chemical research and drug discovery. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in the laboratory.

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- To cite this document: BenchChem. [2-(2-benzyloxyethoxy)ethyl chloride CAS number]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3055380#2-2-benzyloxyethoxy-ethyl-chloride-cas-number]

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